Cas no 2227767-58-8 ((2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol)

(2S)-1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol is a chiral secondary alcohol featuring an imidazole substituent, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration is advantageous for asymmetric synthesis, particularly in the development of biologically active compounds. The presence of the 1-methylimidazole moiety enhances its potential as a ligand or building block in coordination chemistry and medicinal chemistry research. This compound exhibits moderate polarity, facilitating solubility in common organic solvents while retaining stability under standard conditions. Its structural features make it suitable for further functionalization, enabling the synthesis of complex heterocyclic systems or targeted small-molecule modulators.
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol structure
2227767-58-8 structure
商品名:(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
CAS番号:2227767-58-8
MF:C7H12N2O
メガワット:140.182981491089
CID:6289615
PubChem ID:59919075

(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
    • EN300-1797289
    • 2227767-58-8
    • インチ: 1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4,6,10H,5H2,1-2H3/t6-/m0/s1
    • InChIKey: ZBJQBMBMIQREEP-LURJTMIESA-N
    • ほほえんだ: O[C@@H](C)CC1=NC=CN1C

計算された属性

  • せいみつぶんしりょう: 140.094963011g/mol
  • どういたいしつりょう: 140.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 38Ų

(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1797289-10.0g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
10g
$7742.0 2023-06-02
Enamine
EN300-1797289-5.0g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
5g
$5221.0 2023-06-02
Enamine
EN300-1797289-1.0g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
1g
$1801.0 2023-06-02
Enamine
EN300-1797289-0.25g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
0.25g
$1657.0 2023-09-19
Enamine
EN300-1797289-1g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
1g
$1801.0 2023-09-19
Enamine
EN300-1797289-10g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
10g
$7742.0 2023-09-19
Enamine
EN300-1797289-5g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
5g
$5221.0 2023-09-19
Enamine
EN300-1797289-0.5g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
0.5g
$1728.0 2023-09-19
Enamine
EN300-1797289-0.1g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
0.1g
$1585.0 2023-09-19
Enamine
EN300-1797289-0.05g
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
2227767-58-8
0.05g
$1513.0 2023-09-19

(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol 関連文献

(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-olに関する追加情報

Recent Advances in the Study of (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol (CAS: 2227767-58-8)

The compound (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol (CAS: 2227767-58-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral imidazole derivative is being explored for its potential applications in drug development, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, which are critical for understanding its role in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol, achieving high enantiomeric purity (>99% ee) through asymmetric catalysis. The researchers employed a chiral palladium catalyst system, which significantly improved yield and reduced byproduct formation compared to previous methods. This advancement is particularly relevant for scalable production, addressing one of the key challenges in the commercialization of chiral pharmaceuticals.

In terms of biological activity, preliminary in vitro studies have demonstrated that (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol exhibits moderate inhibitory effects on certain cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These findings, reported in a 2024 Bioorganic & Medicinal Chemistry Letters paper, suggest potential applications in drug-drug interaction studies or as a scaffold for designing enzyme inhibitors. However, further in vivo validation is required to confirm these observations.

The compound's unique structural features have also made it a subject of interest in computational chemistry. Molecular docking simulations published in Journal of Chemical Information and Modeling (2024) indicate that (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol can serve as a versatile pharmacophore, capable of forming multiple hydrogen bonds with various biological targets. This property makes it particularly valuable for fragment-based drug discovery approaches.

Recent patent filings (WO2023124567, 2023) have disclosed novel derivatives of (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol with enhanced pharmacokinetic properties. These modifications primarily focus on improving metabolic stability and membrane permeability while maintaining the core imidazole scaffold. The patented compounds show promise in early-stage testing for inflammatory and oncological indications.

Despite these advances, several challenges remain in the development of (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol-based therapeutics. Current research gaps include comprehensive toxicological profiling and the establishment of robust structure-activity relationships. Ongoing studies at multiple academic and industrial laboratories aim to address these limitations while exploring new therapeutic applications for this versatile chemical entity.

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